molecular formula C21H40ClNO2 B2636619 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride CAS No. 1190020-92-8

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride

Cat. No.: B2636619
CAS No.: 1190020-92-8
M. Wt: 374.01
InChI Key: PAPMPEPUXSXXCO-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride is a complex organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a diamondoid structure, contributing to its stability and rigidity. The presence of both amino and hydroxyl functional groups makes it versatile for chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantanol with a suitable halogenating agent to form adamantan-1-yloxy halide.

    Amination: The adamantan-1-yloxy halide is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The halide in the adamantan-1-yloxy intermediate can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, while the amino and hydroxyl groups facilitate binding and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Known for its antiviral properties.

    2-Adamantanone: Used in organic synthesis as an intermediate.

    1-Adamantanol: A precursor in the synthesis of various adamantane derivatives.

Uniqueness

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride stands out due to its combination of functional groups and the adamantane core, which imparts unique chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO2.ClH/c1-15(2)11-22(12-16(3)4)13-20(23)14-24-21-8-17-5-18(9-21)7-19(6-17)10-21;/h15-20,23H,5-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMPEPUXSXXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)CC(COC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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